

Application Notes: BCIP/NBT Chromogenic Staining for Immunohistochemistry

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Compound of Interest

Compound Name: *5-Bromo-6-chloro-3-indolyl phosphate p-toluidine*

Cat. No.: *B152798*

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Introduction

The BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) substrate system is a highly sensitive method for the detection of alkaline phosphatase (AP) enzyme activity in immunohistochemistry (IHC) and other immunoassays.^{[1][2]} This system produces an intense, permanent, dark blue-to-purple precipitate at the site of the target antigen, offering excellent contrast for visualization with light microscopy.^[3] The resulting stain is insoluble in organic solvents, which allows for flexible mounting and long-term storage of stained slides.^[3]

Principle of Detection

The BCIP/NBT reaction is a two-step enzymatic process. First, alkaline phosphatase cleaves the phosphate group from the BCIP substrate. The resulting product then reduces NBT into a highly colored, insoluble diformazan precipitate. This reaction ensures a stable and localized signal that corresponds to the location of the AP-conjugated antibody bound to the target antigen. The intensity of the color is directly proportional to the enzyme concentration.^[1]

Applications

This detection method is suitable for a wide range of applications, including:

- Detection of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.^[3]

- Staining of frozen tissue sections and cultured cells.[4]
- Use in in situ hybridization (ISH) and blotting applications (e.g., Western Blot).[2][5]

Key Considerations

- Endogenous AP Activity: Some tissues (e.g., kidney, intestine, liver) may have endogenous alkaline phosphatase activity.[6] To prevent non-specific background staining, it is crucial to block this activity using an inhibitor like levamisole in the substrate solution.[5][7]
- Buffer Selection: Phosphate-containing buffers should be avoided as inorganic phosphate is a potent inhibitor of alkaline phosphatase.[1] Tris-buffered saline (TBS) is the recommended buffer system.[5]
- Mounting: The final BCIP/NBT precipitate can form crystals when used with xylene-based mounting media.[8][9] Therefore, an aqueous-based mounting medium is required for coverslipping.[3]
- Counterstaining: For nuclear detail, a counterstain can be applied. Hematoxylin may not provide sufficient contrast; alternatives like Nuclear Fast Red are often recommended.[8]

Experimental Protocols

I. Reagent and Buffer Preparation

1. Alkaline Phosphatase (AP) Buffer (100mM Tris-HCl, 100mM NaCl, 5mM MgCl₂, pH 9.5)[7]

- Tris-HCl: 15.8 g
- NaCl: 5.8 g
- MgCl₂: 1.02 g
- Distilled water: to 900 ml
- Mix to dissolve. Adjust pH to 9.5 with HCl or NaOH.
- Bring the final volume to 1 liter with distilled water.

- Store at room temperature.

2. Tris-Buffered Saline with Tween 20 (TBS-T) Wash Buffer

- Prepare a 10X stock of TBS or use a commercial solution.
- For 1L of 1X TBS-T, add 100 ml of 10X TBS and 0.5 - 1.0 ml of Tween 20 to 900 ml of distilled water.

3. BCIP/NBT Working Solution

- Ready-to-use commercial solutions are widely available and recommended for consistency.
[\[1\]](#)
- To prepare from stock solutions: Add BCIP and NBT to the AP Buffer (pH 9.5) to achieve a final concentration of approximately 0.02% BCIP and 0.03% NBT.[\[7\]](#) If endogenous AP is a concern, add levamisole to a final concentration of 1mM.[\[5\]](#) The working solution should be prepared fresh before use.[\[10\]](#)

II. Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the indirect streptavidin-biotin detection method, a common approach for enhancing signal.

1. Deparaffinization and Rehydration[\[11\]](#)

a. Place slides in a 60°C oven for 15-20 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate through a graded series of ethanol:

- 100% ethanol: 2 changes, 3 minutes each.
- 95% ethanol: 1 change, 3 minutes.
- 80% ethanol: 1 change, 3 minutes. d. Rinse gently in running tap water, followed by a final rinse in distilled water.[\[11\]](#)

2. Antigen Retrieval (If Required)

- Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) based on the primary antibody's requirements. For HIER, citrate buffer (pH 6.0) is commonly used.

3. Blocking Steps a. Endogenous Enzyme Block: If using an HRP-conjugated antibody, quench with 3% H₂O₂. For AP, levamisole is added later with the substrate. b. Non-specific Binding Block: Incubate sections with a protein blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[4][6] Do not rinse.

4. Antibody Incubation a. Drain the blocking serum from the slides. b. Apply the primary antibody, diluted to its optimal concentration in an appropriate antibody diluent. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4] d. Wash slides 3 times in TBS-T for 5 minutes each. e. Apply the biotinylated secondary antibody. Incubate for 30 minutes at room temperature.[12] f. Wash slides 3 times in TBS-T for 5 minutes each.

5. Detection a. Apply Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate. Incubate for 30 minutes at room temperature.[4] b. Wash slides 3 times in TBS-T for 5 minutes each.

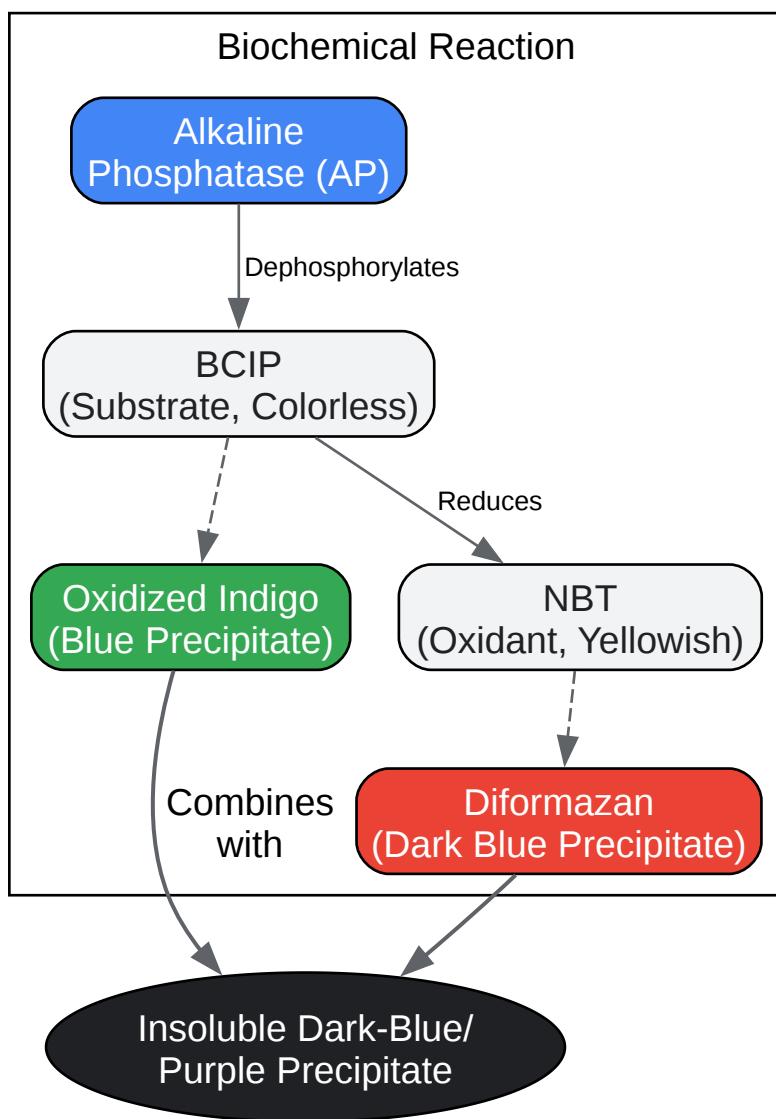
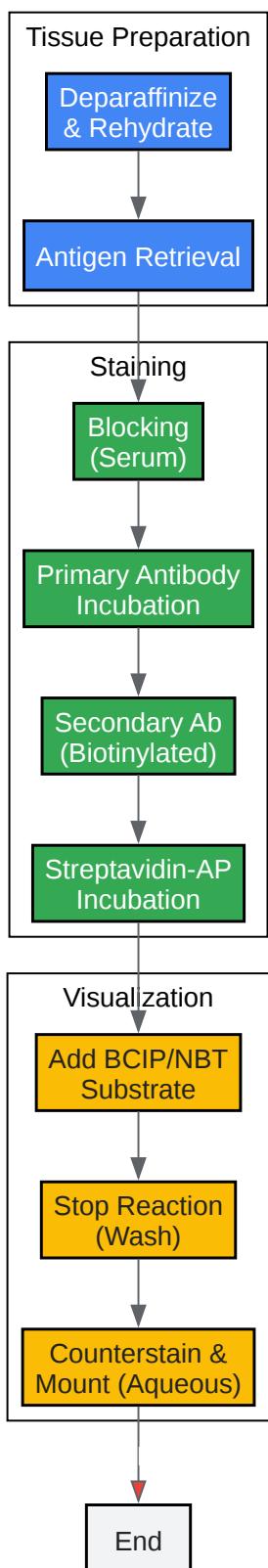
6. Chromogen Development a. Add the freshly prepared BCIP/NBT working solution to cover the tissue section.[13] b. Incubate at room temperature for 5-30 minutes, or until the desired stain intensity is reached.[3][14] Monitor development under a microscope to prevent overstaining. c. Stop the reaction by rinsing the slides thoroughly in distilled water for 2-5 minutes.[4][15]

7. Counterstaining and Mounting a. If desired, counterstain with a compatible stain like Nuclear Fast Red. b. Rinse with distilled water. c. Coverslip using an aqueous mounting medium.[3] Do not dehydrate with alcohol as this can damage the stain.[15]

Data Presentation

Step	Reagent/Parameter	Incubation Time	Incubation Temperature	Notes
Deparaffinization	Xylene	2 x 5 min	Room Temp	---
Rehydration	Graded Ethanol (100%, 95%, 80%)	3 min each	Room Temp	---
Blocking	Normal Serum Block	30-60 min	Room Temp	Serum should be from the secondary antibody host species. [6]
Primary Antibody	User-defined	60 min or Overnight	Room Temp or 4°C	Optimal dilution must be predetermined.
Secondary Antibody	Biotinylated Secondary Ab	30 min	Room Temp	---
Detection	Streptavidin-AP Conjugate	30 min	Room Temp	---
Substrate	BCIP/NBT Working Solution	5-30 min	Room Temp	Monitor development microscopically. [13]
Stop Reaction	Distilled Water Rinse	2-5 min	Room Temp	---
Mounting	Aqueous Mounting Medium	---	---	Avoid organic/xylene-based media. [8]

Visualizations



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